2-乙酰基-2-噻唑啉
描述
2-Acetyl-2-thiazoline is one of the key sulfur-containing flavor compounds of cooked rice, jasmine rice, cooked, and roasted beef . It is a metabolite found in or produced by Saccharomyces cerevisiae .
Synthesis Analysis
Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . These molecular entities serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole, and play a vital role in a wide array of physiological reactions . Over the course of recent decades, researchers have extensively explored and developed analogs of these compounds, uncovering compelling therapeutic properties such as antioxidant, anti-tumor, anti-microbial, and anti-inflammatory effects . Consequently, thiazoline-based compounds have emerged as noteworthy targets for synthetic endeavors .
Molecular Structure Analysis
The molecular formula of 2-Acetyl-2-thiazoline is C5H7NOS . The molecular weight is 129.18 g/mol . The IUPAC name is 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone . The InChI is InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 . The InChIKey is FZOZFDAMVVEZSJ-UHFFFAOYSA-N . The Canonical SMILES is CC(=O)C1=NCCS1 .
Chemical Reactions Analysis
The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .
Physical And Chemical Properties Analysis
2-Acetyl-2-thiazoline is insoluble in water . It has a corn chip type odor and flavor .
科学研究应用
Flavor and Aroma Enhancement
2-Acetyl-2-thiazoline contributes significantly to the flavor and aroma of thermally processed foods, such as roasted meats and bread. Its distinct roasted and popcorn-like aroma character makes it a key volatile compound in these culinary delights .
Synthetic Chemistry and Catalysis
Building Blocks in Organic Synthesis: 2-Acetyl-2-thiazoline serves as a valuable building block in organic synthesis. Its reactivity allows for the construction of more complex molecules.
Catalytic Applications: Various catalytic reactions involve 2-thiazoline ligands. When combined with metals like Pd, Ir, and Cu, these ligands exhibit remarkable catalytic performances .
作用机制
Target of Action
2-Acetyl-2-thiazoline is a key volatile compound that contributes to the flavor of various foods, especially those that are thermally processed . It is responsible for the roasted and popcorn-like aroma character .
Mode of Action
It is known to interact with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a roasted and popcorn-like aroma .
Biochemical Pathways
2-Acetyl-2-thiazoline is involved in the flavor generation pathway of thermally processed foods . It is one of the key sulfur-containing flavor compounds of cooked rice, jasmine rice, and roasted beef . The exact biochemical pathways and downstream effects of 2-Acetyl-2-thiazoline are still under investigation.
Pharmacokinetics
It is known to have high gastrointestinal absorption .
Result of Action
The primary result of the action of 2-Acetyl-2-thiazoline is the generation of a specific aroma. When inhaled, it interacts with olfactory receptors, leading to the perception of a roasted and popcorn-like aroma .
Action Environment
The action of 2-Acetyl-2-thiazoline can be influenced by various environmental factors. For example, the presence of other volatile compounds in food can affect the perception of its aroma. Additionally, the temperature at which food is cooked can influence the formation of 2-Acetyl-2-thiazoline .
属性
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZFDAMVVEZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184037 | |
Record name | 2-Acetyl-2-thiazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Brown solid; Green, onion, herbal, grassy aroma | |
Record name | 2-Acetyl-4,5-dihydrothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Acetyl-2-thiazoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
222.00 to 223.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetyl-4,5-dihydrothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and heptane, Soluble (in ethanol) | |
Record name | 2-Acetyl-2-thiazoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetyl-2-thiazoline | |
CAS RN |
29926-41-8 | |
Record name | 2-Acetyl-2-thiazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29926-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-2-thiazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-2-thiazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-2-THIAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI3K1Q5Y1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Acetyl-4,5-dihydrothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 - 26 °C | |
Record name | 2-Acetyl-4,5-dihydrothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What gives cooked foods like bread and meat their characteristic roasted aroma?
A1: The roasted aroma in various cooked foods, such as meat and bread, is attributed to the presence of 2-acetyl-2-thiazoline. This compound is a key contributor to the popcorn-like, nutty, and roasted notes in these foods. [, ]
Q2: How is 2-acetyl-2-thiazoline formed in food?
A2: 2-Acetyl-2-thiazoline is generated through Maillard reactions, complex chemical reactions between amino acids and reducing sugars, primarily occurring during thermal processing like baking or roasting. [, , , ]
Q3: Can 2-acetyl-2-thiazoline be produced through other means besides traditional cooking?
A3: Yes, research shows that 2-acetyl-2-thiazoline can also be generated through biotechnological approaches. Fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast leads to preparations rich in 2-acetyl-2-thiazoline, offering a potential alternative production method. []
Q4: What is the role of 2-(1-hydroxyethyl)-4,5-dihydrothiazole in the formation of 2-acetyl-2-thiazoline?
A4: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole acts as a crucial precursor to 2-acetyl-2-thiazoline. It can be produced under mild conditions through the microbial reduction of 2-acetyl-2-thiazoline using baker’s yeast as a biocatalyst. When added to food matrices like pizza dough, this precursor transforms into 2-acetyl-2-thiazoline during baking, enhancing the roasted aroma. [, ]
Q5: How stable is 2-acetyl-2-thiazoline at different temperatures?
A5: While heat is essential for its formation, 2-acetyl-2-thiazoline can degrade in aqueous solutions at high temperatures. Interestingly, heating it in oil instead of water significantly enhances its stability, preserving its desirable aroma. []
Q6: How does the presence of ferulic acid in whole wheat flour affect bread crust aroma?
A6: Studies have shown that whole wheat flour, containing higher levels of ferulic acid, leads to bread with a less intense roasted crust aroma compared to refined wheat flour. This difference is linked to lower concentrations of key aroma compounds, including 2-acetyl-2-thiazoline, in whole wheat bread. []
Q7: How does 2-acetyl-2-thiazoline contribute to the aroma of lychee fruit?
A7: 2-Acetyl-2-thiazoline, along with other volatile sulfur compounds, plays a crucial role in the unique aroma profile of lychee fruit. Specifically, it contributes to the distinct cabbage and garlic notes found in certain lychee cultivars. [, ]
Q8: What is the significance of 2-acetyl-2-thiazoline in the aroma of roasted hazelnuts?
A8: 2-Acetyl-2-thiazoline is one of the numerous aroma-active compounds identified in roasted hazelnuts, contributing to their complex and desirable flavor profile. []
Q9: How does the concentration of 2-acetyl-2-thiazoline vary in different meat products?
A9: The concentration of 2-acetyl-2-thiazoline, along with other volatile compounds, can be influenced by factors like meat type and processing methods. For instance, dry-aged beef generally exhibits higher concentrations of 2-acetyl-2-thiazoline compared to wet-aged beef, contributing to the distinct flavor difference between these aging methods. []
Q10: Can 2-acetyl-2-thiazoline be used to enhance the flavor of dairy products?
A10: While 2-acetyl-2-thiazoline is not naturally abundant in dairy products, it was found to be present in nonfat dry milk, with its concentration varying based on heat treatment levels. This suggests its potential application as a flavor enhancer in specific dairy products. []
Q11: How does the presence of epicatechin affect the formation of 2-acetyl-2-thiazoline in ultrahigh-temperature-processed milk?
A11: Research indicates that adding epicatechin to milk before ultrahigh-temperature processing can effectively inhibit the formation of certain aroma compounds, including 2-acetyl-2-thiazoline. This suggests the potential of using natural compounds to control the development of specific flavor profiles in processed milk. []
Q12: What is the role of 2-acetyl-2-thiazoline in the aroma of green tea?
A12: In specific green tea varieties, such as pan-fired green teas like Kamairi-cha and Longing tea, 2-acetyl-2-thiazoline is a significant odor-active compound. Its presence contributes to the unique, popcorn-like aroma characteristic of these tea types. []
Q13: How does 2-acetyl-2-thiazoline contribute to the aroma profile of cooked squid?
A13: While furaneol is a dominant aroma compound in cooked squid, 2-acetyl-2-thiazoline, with its nutty aroma, is another important contributor to the overall flavor profile of this seafood. [, ]
Q14: Can starch be used to stabilize 2-acetyl-2-thiazoline?
A14: Research has explored the use of high-amylose corn starch for complexing and stabilizing 2-acetyl-2-thiazoline. Successful formation of inclusion complexes was achieved, with significant flavor retention observed, paving the way for innovative food flavoring applications. []
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